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molecular formula C13H18N2O4 B8459656 2-(N'-Benzyloxycarbonyl-hydrazino)-propionic acid ethyl ester

2-(N'-Benzyloxycarbonyl-hydrazino)-propionic acid ethyl ester

Cat. No. B8459656
M. Wt: 266.29 g/mol
InChI Key: QIEZLFQTWYHBNE-UHFFFAOYSA-N
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Patent
US06426413B1

Procedure details

To a solution of benzyl carbamate (665 mg, 4 mmol), triethylamine (1.11 mL) in ethane (4 ml) was added dropwise ethyl O-trifluoromethanesulfonyl-D-lactate at 0° C. The solution was stirred at 0° C. for 15 min then at room temperature for 16 hours. The mixture was diluted with dichloromethane (100 mL), washed with water (50 mL×2), 1% HCl (50 mL×2). The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated to dryness in vacuo to give 570 mg (54% yield) of the title compound. 1H-NMR (500 MHz, CDCl3) δ 1.25-1.40 (m, 6H), 3.68-3.78 (m, 1H), 4.12-4.20 (m, 3H), 5.07-5.15 (m, 1H), 6.45-6.57 (m, 1H), 7.30-7.45 (m, 5H). Analytical HPLC: 5.56 min. LC-MS (ES+): m/e=267 (M+H+).
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1](=[O:11])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[NH2:2].C([N:14]([CH2:17][CH3:18])CC)C.[CH3:19][CH2:20][O:21][C:22]([C@H](OS(C(F)(F)F)(=O)=O)C)=[O:23]>CC.ClCCl>[CH2:20]([O:21][C:22](=[O:23])[CH:17]([NH:14][NH:2][C:1]([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:11])[CH3:18])[CH3:19]

Inputs

Step One
Name
Quantity
665 mg
Type
reactant
Smiles
C(N)(OCC1=CC=CC=C1)=O
Name
Quantity
1.11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)[C@@H](C)OS(=O)(=O)C(F)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
CC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with water (50 mL×2), 1% HCl (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C(C)NNC(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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